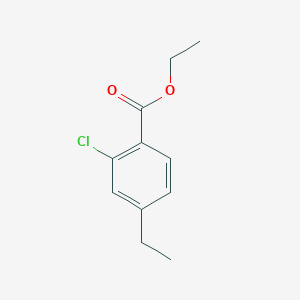![molecular formula C28H18N2 B13915476 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole is a heterocyclic compound that belongs to the indolocarbazole family This compound is characterized by a fused ring system consisting of indole and carbazole elements, with a naphthalenyl group attached at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole typically involves the construction of the indolocarbazole core followed by the introduction of the naphthalenyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthylamine with a suitable carbazole precursor can lead to the formation of the desired compound through a series of cyclization and condensation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indolocarbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolocarbazole derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-a]carbazole: Another member of the indolocarbazole family with similar biological activities.
Indolo[3,2-b]carbazole: Known for its potential as a chromogenic-sensing molecule.
Indolo[3,2-c]carbazole: Exhibits unique electronic properties and applications in materials science.
Uniqueness
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole stands out due to its specific structural features and the presence of the naphthalenyl group, which can enhance its biological activity and chemical reactivity . This compound’s unique properties make it a valuable candidate for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C28H18N2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
5-naphthalen-1-yl-12H-indolo[3,2-c]carbazole |
InChI |
InChI=1S/C28H18N2/c1-2-10-19-18(8-1)9-7-15-24(19)30-25-14-6-4-12-22(25)27-26(30)17-16-21-20-11-3-5-13-23(20)29-28(21)27/h1-17,29H |
Clave InChI |
BHDIMXQXFUEGMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C5=CC=CC=C53)C6=C(C=C4)C7=CC=CC=C7N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)




![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)

![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)

![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)

